

Application Notes and Protocols for Suzuki Coupling Reactions of 4-Bromopyridazine Hydrobromide

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Compound of Interest

Compound Name: 4-Bromopyridazine Hydrobromide

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Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction is widely employed in the pharmaceutical and materials science industries for the construction of complex molecular architectures. Pyridazine scaffolds are prevalent in many biologically active compounds, and the functionalization of this heterocycle is of significant interest in drug discovery.

4-Bromopyridazine, particularly in its hydrobromide salt form, serves as a versatile building block for introducing aryl and heteroaryl substituents at the 4-position of the pyridazine ring. These application notes provide a detailed overview and experimental protocols for the successful application of **4-Bromopyridazine Hydrobromide** in Suzuki coupling reactions. The protocols and conditions presented herein are compiled from established procedures for structurally similar brominated pyridazine and pyridine derivatives, offering a robust starting point for reaction optimization.

Principle of the Reaction

The Suzuki-Miyaura coupling reaction involves a catalytic cycle that begins with the oxidative addition of the aryl halide (4-Bromopyridazine) to a palladium(0) complex. This is followed by transmetalation of the organic group from a boronic acid or ester to the palladium(II) complex. The final step is reductive elimination, which forms the desired carbon-carbon bond and regenerates the palladium(0) catalyst. A base is required to activate the organoboron species for transmetalation.^{[1][2][3]}

Note on the Hydrobromide Salt: **4-Bromopyridazine Hydrobromide** is an acidic salt. The hydrobromide will react with the base in the reaction mixture. Therefore, it is crucial to use at least one additional equivalent of base to neutralize the salt and ensure a sufficiently basic environment for the catalytic cycle to proceed efficiently.

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura coupling of **4-Bromopyridazine Hydrobromide** with various aryl and heteroaryl boronic acids. These protocols are adapted from successful reactions with analogous substrates and should be optimized for specific coupling partners.^{[4][5]}

General Procedure

- **Reaction Setup:** To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add **4-Bromopyridazine Hydrobromide** (1.0 equiv), the arylboronic acid or ester (1.1–1.5 equiv), and the base (3.0–4.0 equiv, see Table 1 for suggestions).
- **Inert Atmosphere:** Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
- **Catalyst and Ligand Addition:** Add the palladium catalyst and, if necessary, the ligand (see Table 2 for suggestions) to the reaction vessel under a positive flow of inert gas.
- **Solvent Addition:** Add the degassed solvent or solvent mixture via syringe.
- **Reaction:** Heat the reaction mixture to the specified temperature with vigorous stirring. Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by flash column chromatography on silica gel to afford the desired 4-arylpyridazine.

Data Presentation

The following tables summarize typical reagents, catalysts, and reaction conditions that have been successfully employed in the Suzuki coupling of similar brominated heterocycles. These provide a starting point for the optimization of reactions with **4-Bromopyridazine Hydrobromide**.

Table 1: Recommended Bases and Solvents

Base	Solvent System (v/v)	Typical Temperature (°C)	Reference
K ₂ CO ₃	1,4-Dioxane / H ₂ O (4:1)	80 - 100	[5]
K ₃ PO ₄	Toluene or 1,4-Dioxane	80 - 110	[6]
CS ₂ CO ₃	DMF or 1,4-Dioxane	80 - 120	
Na ₂ CO ₃ (2M aq.)	DME / Ethanol	80	[4]

Table 2: Common Palladium Catalysts and Ligands

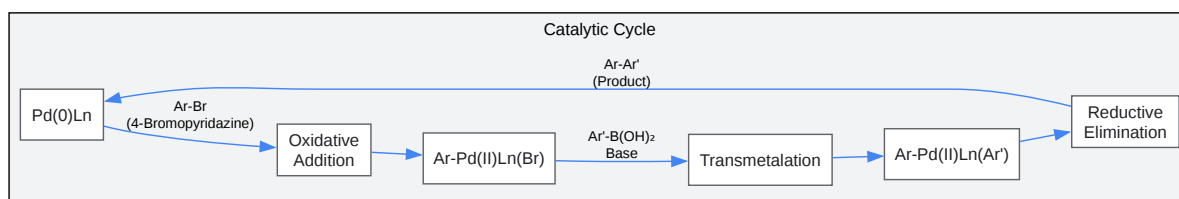
Catalyst	Ligand (if separate)	Typical Loading (mol%)	Notes	Reference
Pd(PPh ₃) ₄	-	2 - 5	A common and effective catalyst for many Suzuki couplings.	[4] [6]
Pd(dppf)Cl ₂	-	1 - 3	Often provides good yields with heteroaryl halides.	
Pd ₂ (dba) ₃	XPhos, SPhos, or P(t-Bu) ₃	1 - 3 (Pd), 2 - 6 (Ligand)	Bulky, electron-rich phosphine ligands can improve reaction efficiency, especially with challenging substrates.	
Pd(OAc) ₂	PPh ₃	2 - 5 (Pd), 4 - 10 (Ligand)	A versatile catalyst system.	

Table 3: Representative Yields for Suzuki Coupling of Bromo-Pyridazine Analogs

Bromopyridazine Derivative	Coupling Partner	Catalyst	Base	Solvent	Yield (%)	Reference
3-Bromo-6-(thiophen-2-yl)pyridazine	(4-cyanophenyl)boronic acid	$\text{Pd(PPh}_3)_4$	Na_2CO_3	DME/EtOH /H ₂ O	28	[4]
3-Bromo-6-(thiophen-2-yl)pyridazine	(4-(trifluoromethyl)phenyl)boronic acid	$\text{Pd(PPh}_3)_4$	Na_2CO_3	DME/EtOH /H ₂ O	14	[4]
5-(4-bromophenyl)-4,6-dichloropyrimidine	(4-methoxyphenyl)boronic acid	$\text{Pd(PPh}_3)_4$	K_3PO_4	1,4-Dioxane/H ₂ O	60	[6]

Mandatory Visualizations

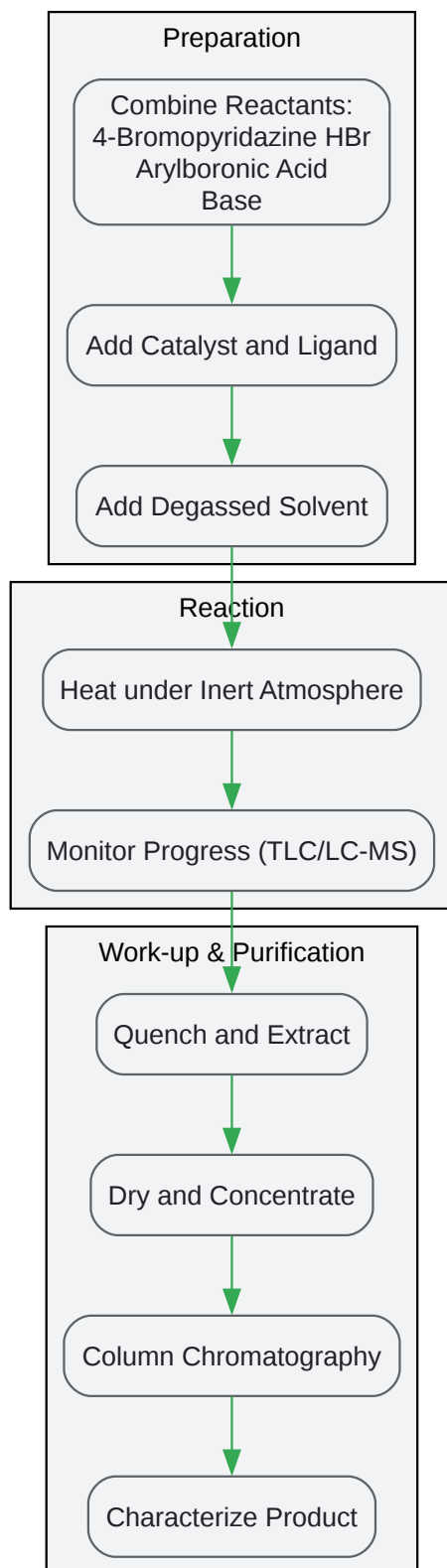
Suzuki-Miyaura Catalytic Cycle



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow



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